A-366 is a small molecule compound recognized primarily as a potent and selective inhibitor of the lysine methyltransferases G9a and GLP (G9a-like protein). Its chemical structure is identified as 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3'-indol]-2'-amine, with a molecular formula of C19H27N3O2 and a CAS number of 1527503-11-2. A-366 exhibits a high degree of selectivity, with an inhibitory concentration (IC50) of approximately 3.3 nM for G9a, demonstrating over 1,000-fold selectivity against other methyltransferases and non-epigenetic targets .
5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3'-indol]-2'-amine is an organic molecule described by the chemical formula C19H27N3O2. It belongs to a class of compounds called spirocyclic indoles. These molecules are of interest to researchers due to their potential biological activity [].
Scientific literature suggests that 5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3'-indol]-2'-amine may have properties that are relevant to various areas of scientific research, including:
The primary reaction involving A-366 is its competitive inhibition of the G9a/GLP enzymes. This inhibition leads to reduced methylation of histone H3 at lysine 9 (H3K9me2), a modification typically associated with transcriptional repression. A-366 has been shown to effectively decrease global levels of H3K9me2 in various cell lines, which is crucial for understanding its role in epigenetic regulation and potential therapeutic applications in cancer .
A-366 has demonstrated significant biological activity in various cancer models, particularly in leukemia. In vitro studies have shown that treatment with A-366 leads to marked differentiation and morphological changes in leukemia cell lines, such as MV4;11 and HL-60. Additionally, in vivo studies using flank xenograft models indicated that A-366 effectively inhibits tumor growth while maintaining lower cytotoxicity compared to other G9a inhibitors. This selectivity makes A-366 a valuable tool for studying the role of G9a/GLP in cancer biology .
A-366 is primarily utilized in research settings focused on epigenetics and cancer biology. Its applications include:
Studies have highlighted A-366's interaction with various cellular pathways influenced by G9a/GLP activity. The compound's ability to selectively inhibit these enzymes allows researchers to delineate their roles in cellular processes such as proliferation, differentiation, and apoptosis. Interaction studies often involve assessing changes in gene expression profiles and histone modification patterns following treatment with A-366 .
A-366 shares its inhibitory profile with several other compounds targeting G9a/GLP, but its unique chemical structure sets it apart. Here are some similar compounds:
Compound Name | IC50 (nM) | Selectivity Profile | Notable Features |
---|---|---|---|
BIX01294 | ~10 | Less selective than A-366 | First selective inhibitor discovered |
UNC0638 | ~20 | Improved selectivity over BIX01294 | More potent than earlier inhibitors |
GSK-J4 | ~10 | Selective for G9a/GLP | Dual inhibitor of other methyltransferases |
Uniqueness of A-366:
A-366 is distinguished by its significantly lower cytotoxicity compared to other inhibitors while maintaining potent inhibition of H3K9me2 methylation. This characteristic makes it particularly valuable for therapeutic applications where minimizing off-target effects is critical .